[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine
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Overview
Description
[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine is a chemical compound with a unique structure that includes a dioxolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid: This compound has a similar dioxolo-pyridine structure but includes a boronic acid group.
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine: This compound is structurally similar but differs in the position of the dioxolo ring.
Uniqueness
What sets [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with the GABA A receptor and its potential anticonvulsant activity make it particularly noteworthy in medicinal chemistry.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3H,2,4,8H2 |
InChI Key |
HFVGGZKIYLOLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=NC(=C2)CN |
Origin of Product |
United States |
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